2-(7-chloro-1H-indol-5-yl)ethan-1-amine
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Overview
Description
2-(7-chloro-1H-indol-5-yl)ethan-1-amine is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are found in many natural and synthetic compounds with various pharmacological properties .
Preparation Methods
The synthesis of 2-(7-chloro-1H-indol-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Chemical Reactions Analysis
Scientific Research Applications
2-(7-chloro-1H-indol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(7-chloro-1H-indol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The indole ring structure allows it to bind with high affinity to various biological targets, modulating their activity and leading to therapeutic effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-(7-chloro-1H-indol-5-yl)ethan-1-amine can be compared with other indole derivatives, such as:
2-(5,7-dichloro-1H-indol-3-yl)ethan-1-amine: This compound is structurally similar but has different substitution patterns, leading to variations in biological activity and applications.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological functions compared to synthetic indole derivatives.
Tryptophan: An essential amino acid with an indole ring, playing a crucial role in protein synthesis and metabolism.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
887582-03-8 |
---|---|
Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.7 |
Purity |
94 |
Origin of Product |
United States |
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